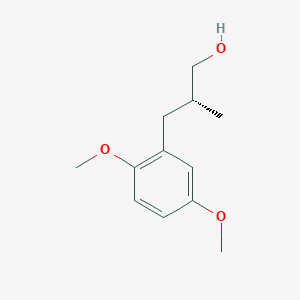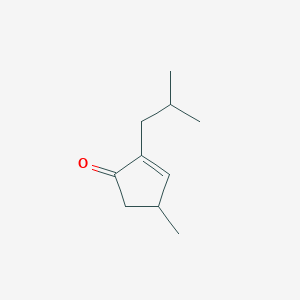
2-Isobutyl-4-methylcyclopent-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-4-methylcyclopent-2-enone is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.23 . It is used for research purposes .
Synthesis Analysis
A group led by Prof. Li Ning and Prof. Zhang Tao from the Dalian Institute of Chemical Physics synthesized bio-based Methylcyclopentadiene via direct hydrodeoxygenation of 3-methylcyclopent-2-enone (MCP) derived from cellulose .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The researchers found that selective hydrodeoxygenation of MCP to MCPD could be achieved on the partially reduced Zn-Mo oxide catalyst .Scientific Research Applications
Synthesis and Industrial Manufacture
A study focused on the synthesis of related compounds, specifically 2-hydroxy-3-methylcyclopent-2-enone, using 2-methylfuran as the starting material through various chemical reactions. This process was noted for its low cost and simplicity, making it suitable for industrial manufacture (L. Liping, 2008).
Chemical Reactions and Stereoselectivity
Research on the conjugate addition reactions of lithiated compounds with cyclopent-2-enone and methylcyclopent-2-enone showed the formation of various diastereomers. This study is particularly relevant for understanding the stereoselectivity in chemical reactions involving similar structures (R. Haynes, S. C. Vonwiller, T. Hambley, 1989).
Photocycloaddition Studies
In another research, photocycloaddition of 2,3-dihydro-2,2-dimethyl-4H-thiopyran-4-one to various compounds was studied. This research contributes to the understanding of photocycloaddition reactions in compounds structurally similar to 2-isobutyl-4-methylcyclopent-2-enone (P. Margaretha, K. Schmidt, J. Kopf, V. Sinnwell, 2007).
Regio- and Diastereo-selectivity
Investigations into 1,3-dipolar cycloadditions of nitrile oxides to 4-substituted cyclopent-2-enones revealed insights into regioselectivity and diastereofacial selectivity based on substituent nature (G. Adembri, G. Giorgi, R. Lampariello, M. L. Paoli, A. Sega, 2000).
Bio-based Chemical Synthesis
A significant study focused on the conversion of renewable biomass into fuels and chemicals, highlighting an innovative route for producing methylcyclopentadiene from cellulose-derived 3-methylcyclopent-2-enone (Yanting Liu et al., 2021).
Novel Heterocyclic Structure Synthesis
Research also explored the reaction of isocyanides with S-trans-enones, contributing to the synthesis of novel heterocyclic structures, a process that can be applied to compounds similar to this compound (J. Winkler, S. Asselin, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
The study by Prof. Li Ning and Prof. Zhang Tao opens up a horizon for the production of dienes with unsaturated ketone by a direct hydrodeoxygenation process . This could potentially lead to more efficient processes to convert renewable biomass to MCPD, stimulating solutions to energy and environmental problems .
properties
IUPAC Name |
4-methyl-2-(2-methylpropyl)cyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)4-9-5-8(3)6-10(9)11/h5,7-8H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDHPWGZBZIYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(=C1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

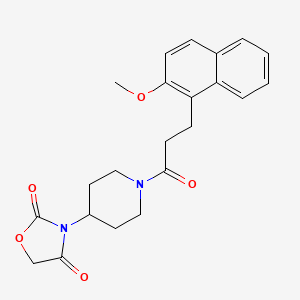
![4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2449063.png)
![2-[4-formyl-3-[2-(4-methylanilino)-2-oxoethoxy]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B2449064.png)
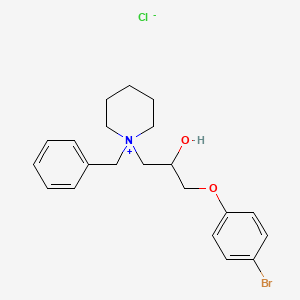
![N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2449069.png)
![N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2449072.png)
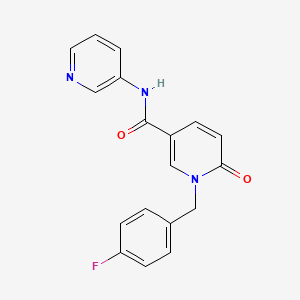
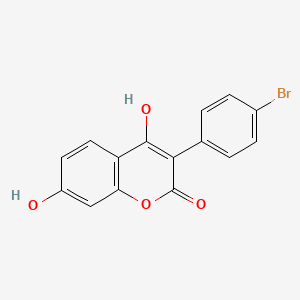

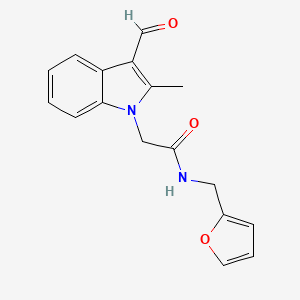
![3,5-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2449081.png)
![1-(4-Ethylbenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2449082.png)
![N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2449083.png)
